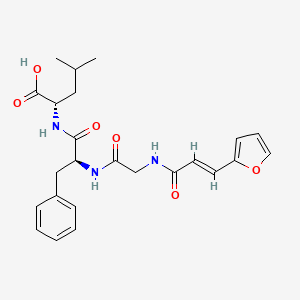

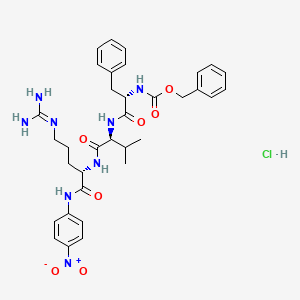

FA-グリシン-フェニルアラニン-ロイシン-OH

説明

FA-Gly-Phe-Leu-OH is a useful research compound. Its molecular formula is C24H29N3O6 and its molecular weight is 455.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality FA-Gly-Phe-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FA-Gly-Phe-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ナノメディシンと薬物送達

フェニルアラニン-フェニルアラニンモチーフは、FA-グリシン-フェニルアラニン-ロイシン-OH配列の一部であり、短いペプチドをナノ構造体やハイドロゲルに自己組織化する能力を持つことが知られています 。これらのナノ構造体は、特に薬物送達システムにおいて、ナノメディシンにおいて有望な用途を持っています。それらは治療薬をカプセル化し、標的部位での制御された放出を確実にすることで、治療効果を高めることができます。

組織工学のための生体材料

This compoundのようなペプチドは、細胞の増殖と組織の再生のための足場を提供する、細胞外マトリックスを模倣したハイドロゲルを形成することができます 。この用途は、損傷した組織の修復または置換をサポートする生体適合性材料を作成することを目的とする組織工学において重要です。

診断ツール

ペプチドの自己組織化特性は、ナノスケールの診断ツールを作成するために利用できます 。これらのツールは、分子レベルで生物学的マーカーと相互作用することで、疾患検出の感度と特異性を向上させることができます。

治療パラダイム

ペプチドベースのナノ構造体は、新しい方法で生物学的システムと相互作用することで、新しい治療パラダイムを導入することができます 。たとえば、それらは免疫応答を調節したり、分子レベルで疾患の進行を妨げたりするように設計できます。

ペプチド合成方法

This compoundや同様のペプチドは、新しいペプチド合成方法の有効性をテストするためにしばしば合成されます 。ペプチド合成のための効率的なプロトコルの開発は、工業規模でのペプチドベースの治療薬の生産に不可欠です。

超分子化学

This compound配列は、超分子自己組織化に参加し、ヘリックスやシートなどの構造を形成できます 。この特性は、超分子化学において、応答性または適応性のある材料など、特定の機能を持つ材料を作成するために探求されています。

作用機序

Target of Action

FA-Gly-Phe-Leu-OH, a synthetic peptide, has been found to interact with specific targets in the body. The primary targets of FA-Gly-Phe-Leu-OH are the folate receptors (FRs) which are generally overexpressed on endometrial, pancreatic, cervical, ovarian, brain, renal, breast, myeloid, and lung cancer cells . The compound also targets cathepsin B, a lysosomal cysteine protease that is highly expressed in several tumor cells .

Mode of Action

FA-Gly-Phe-Leu-OH interacts with its targets through a specific mechanism. The compound is part of a double-targeted drug delivery system, where it is linked to the anticancer drug mitomycin C (MMC) via a glycine-phenylalanine-leucine-glycine (GFLG) sequence . This sequence can be specifically cleaved by cathepsin B, enabling the release of the anticancer drug . The compound’s interaction with its targets leads to changes in the cellular environment, primarily the induction of apoptosis in cancer cells .

Biochemical Pathways

FA-Gly-Phe-Leu-OH affects various biochemical pathways. The compound is involved in the initiation and activation of signaling pathways related to cancer development and progression . It triggers a variety of effector mechanisms, including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

Pharmacokinetics

The pharmacokinetics of FA-Gly-Phe-Leu-OH involve its absorption, distribution, metabolism, and excretion (ADME) properties. These conjugates can protect the drug from degradation, resulting in improved efficacy due to increased drug circulation times and controlled release of drugs .

Result of Action

The result of FA-Gly-Phe-Leu-OH’s action is primarily the inhibition of tumor cell proliferation by inducing apoptosis . The compound effectively enhances the delivery of anticancer drugs to cancer cells, thereby reducing their toxic effects on normal cells .

生化学分析

Biochemical Properties

FA-Gly-Phe-Leu-OH plays a significant role in biochemical reactions, particularly in the context of enzyme-substrate interactions. This compound is known to interact with enzymes such as angiotensin-converting enzyme (ACE) and cathepsin B. FA-Gly-Phe-Leu-OH serves as a substrate for these enzymes, which catalyze its hydrolysis. The interaction with ACE is particularly noteworthy, as it involves the cleavage of the peptide bond between phenylalanine and leucine, leading to the formation of smaller peptide fragments . Additionally, FA-Gly-Phe-Leu-OH can interact with other proteases, demonstrating its versatility as a biochemical tool.

Cellular Effects

FA-Gly-Phe-Leu-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, FA-Gly-Phe-Leu-OH has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and BCL-2 . This modulation leads to an increased BAX/BCL-2 ratio, promoting cell death in cancer cells while sparing normal cells. Furthermore, FA-Gly-Phe-Leu-OH can affect cell signaling pathways by interacting with specific receptors and enzymes, thereby altering downstream signaling events and gene expression patterns.

Molecular Mechanism

The molecular mechanism of FA-Gly-Phe-Leu-OH involves its binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, FA-Gly-Phe-Leu-OH binds to the active site of ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This inhibition results in decreased blood pressure and reduced cardiovascular risk. Additionally, FA-Gly-Phe-Leu-OH can activate cathepsin B by serving as a substrate, leading to the cleavage of specific peptide bonds and subsequent activation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FA-Gly-Phe-Leu-OH can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. FA-Gly-Phe-Leu-OH is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or enzymatic activity . Long-term studies have shown that FA-Gly-Phe-Leu-OH can have sustained effects on cellular function, including prolonged inhibition of ACE activity and persistent induction of apoptosis in cancer cells . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of FA-Gly-Phe-Leu-OH vary with different dosages in animal models. At low doses, FA-Gly-Phe-Leu-OH has been shown to effectively inhibit ACE activity and reduce blood pressure without causing significant adverse effects . At higher doses, FA-Gly-Phe-Leu-OH can induce toxicity, leading to symptoms such as weight loss, organ damage, and altered metabolic function . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

FA-Gly-Phe-Leu-OH is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The primary metabolic pathway for FA-Gly-Phe-Leu-OH involves its hydrolysis by ACE and cathepsin B, resulting in the formation of smaller peptide fragments . These fragments can then be further metabolized by other proteases and peptidases, ultimately leading to the production of amino acids and other metabolites that can be utilized by the body . Additionally, FA-Gly-Phe-Leu-OH can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

FA-Gly-Phe-Leu-OH is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Once inside the cell, FA-Gly-Phe-Leu-OH can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of FA-Gly-Phe-Leu-OH within the cell is influenced by factors such as its chemical structure, binding affinity to transporters, and the presence of targeting signals . These interactions ensure that FA-Gly-Phe-Leu-OH reaches its intended site of action, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of FA-Gly-Phe-Leu-OH is critical for its activity and function. FA-Gly-Phe-Leu-OH can localize to specific cellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . The localization of FA-Gly-Phe-Leu-OH is mediated by targeting signals and post-translational modifications that direct it to specific organelles . For example, FA-Gly-Phe-Leu-OH may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with nuclear proteins and modulate gene expression .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-16(2)13-20(24(31)32)27-23(30)19(14-17-7-4-3-5-8-17)26-22(29)15-25-21(28)11-10-18-9-6-12-33-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b11-10+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADPUXIEEYQMRI-FWEDTRJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

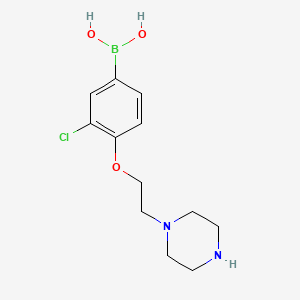

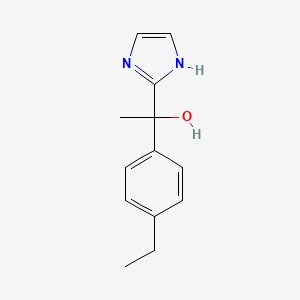

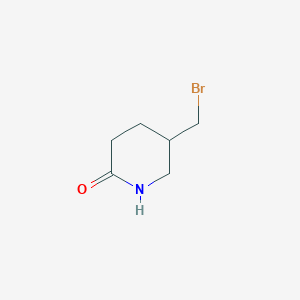

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)

![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)

![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)